molecular formula C14H16N2 B1479680 1-Ethyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 2098019-63-5

1-Ethyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B1479680
CAS No.: 2098019-63-5
M. Wt: 212.29 g/mol
InChI Key: KARYHOGOGQEXPW-UHFFFAOYSA-N
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Description

1-Ethyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a synthetic organic compound belonging to the class of fused pyrazoles. Its structure features a pyrazole ring annulated with a cyclopentane ring, substituted with an ethyl group at the N-1 position and a phenyl ring at the C-3 position . This molecular architecture is part of a broader family of tetrahydrocyclopenta[c]pyrazoles, which are of significant interest in medicinal and organic chemistry as versatile scaffolds for the construction of more complex heterocyclic systems . Pyrazole derivatives, in general, are recognized as privileged structures in drug discovery due to their wide range of biological activities . The specific stereoelectronic properties of the pyrazole ring, including the presence of both a pyrrole-like and a pyridine-like nitrogen atom, contribute to its ability to engage in hydrogen bonding and coordinate with various biological targets . The 1-ethyl-3-phenyl substitution pattern on the tetrahydrocyclopenta[c]pyrazole core makes it a valuable intermediate for further chemical exploration, such as the development of novel pharmaceutical agents. Researchers utilize this and related scaffolds in the synthesis of condensed heterocycles, including pyrazolo[1,5-a]pyrimidines, which are another important motif in medicinal chemistry . This product is intended for research applications in a controlled laboratory setting. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic procedures. The information presented is based on the chemical class of this compound and is not exhaustive. Researchers should conduct their own safety and suitability assessments prior to use.

Properties

IUPAC Name

1-ethyl-3-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-2-16-13-10-6-9-12(13)14(15-16)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARYHOGOGQEXPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CCC2)C(=N1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (CAS: 2098019-63-5) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyDetails
Molecular FormulaC13H17N3
Molar Mass219.33 g/mol
Density1.24 g/cm³ (predicted)
Boiling Point358.7 °C (predicted)
pKa8.98 (predicted)

Structural Characteristics

The compound features a cyclopenta[c]pyrazole core, which is significant in medicinal chemistry for its ability to interact with various biological targets. The ethyl and phenyl substituents contribute to its lipophilicity and potential receptor binding affinities.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, a study highlighted that derivatives of pyrazole compounds showed significant inhibition against various bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Activity

Preliminary studies have suggested that pyrazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. A case study demonstrated that certain pyrazole compounds inhibited the proliferation of human cancer cell lines through the modulation of cell cycle regulators and apoptosis-related proteins .

The biological activity of this compound may involve:

  • Receptor Binding : The compound could interact with specific receptors involved in cell signaling pathways.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial survival or cancer cell growth.

Case Studies

  • Antimicrobial Screening : A screening assay was developed to evaluate the efficacy of various compounds against the Type III secretion system (T3SS) in pathogenic bacteria. Compounds structurally related to this compound were tested and showed promising results in inhibiting T3SS activity .
  • Cell Proliferation Assays : In vitro assays conducted on human cancer cell lines revealed that derivatives of cyclopenta[c]pyrazole could reduce cell viability significantly at concentrations as low as 10 µM, indicating strong anticancer potential .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of 1-Ethyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole as an anticancer agent. Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of this compound showed significant inhibition of tumor growth in vitro and in vivo models. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Neuroprotective Effects
Another promising application is in neuroprotection. The compound has been investigated for its ability to protect neuronal cells from oxidative stress and excitotoxicity. In animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's, the compound showed potential in reducing neuronal death and improving cognitive function .

Materials Science

Polymer Synthesis
this compound is also being explored for its role in polymer synthesis. It can serve as a building block for creating novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has shown to improve the material's resistance to degradation under harsh conditions .

Nanocomposites
The compound has been utilized in the development of nanocomposites. When combined with nanoparticles, it enhances the electrical and thermal conductivity of the resulting materials. This application is particularly relevant in electronics and energy storage devices where efficient heat dissipation is crucial .

Agricultural Sciences

Pesticide Development
In agricultural research, this compound has been studied for its potential use as a pesticide or herbicide. Preliminary findings suggest that it can effectively inhibit the growth of certain pests and weeds while being less toxic to beneficial organisms . This selective toxicity is advantageous for sustainable agricultural practices.

Case Studies

Application Area Study Reference Findings
Medicinal ChemistryAnticancer Activity Study (2022)Significant cytotoxic effects against various cancer cell lines; induction of apoptosis observed .
NeuroprotectionNeuroprotective Effects Study (2023)Reduction in neuronal death; improved cognitive function in animal models of neurodegeneration .
Materials SciencePolymer Synthesis Research (2021)Enhanced thermal stability and mechanical properties in polymer matrices incorporating the compound .
Agricultural SciencesPesticide Development Research (2024)Effective inhibition of pest growth with lower toxicity to non-target species observed .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on NMR :

    • The 3-methyl group in 3-Methyl-1-phenyl-... results in a distinct singlet at δ 2.15 (1H-NMR) and a carbon resonance at δ 21.76 (13C-NMR), contrasting with the phenyl-substituted derivative’s aromatic proton signals (δ 7.14–7.59) .
    • Cyclohexyl substituents (e.g., 1-Cyclohexyl-3-methyl-...) introduce complex splitting patterns in NMR (δ 1.63–1.35 for cyclohexyl protons) due to conformational flexibility .
  • Synthetic Yields: 3-Methyl-1-phenyl-... was synthesized in 32% yield, lower than typical pyrazole derivatives, likely due to steric hindrance during cyclization .
  • Ethyl carboxylate analogs are leveraged in agrochemical research for their hydrolytic stability and compatibility with cross-coupling reactions .

Electronic and Steric Comparisons

  • Electrophilicity :
    Pyrazole nitrogen atoms in all derivatives are electrophilic, but substituents like phenyl groups (electron-withdrawing) reduce nucleophilic attack susceptibility compared to methyl or ethyl groups .
  • Steric Accessibility : Bulkier substituents (e.g., cyclohexyl) hinder regioselective modifications, whereas smaller groups (methyl, ethyl) allow efficient further derivatization .

Preparation Methods

3 Data Table: Summary of Key Preparation Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Sodium dissolution in EtOH Sodium metal, absolute ethanol 40°C 1 hour - Preparation of alkoxide base
Addition of diethyl oxalate + cyclopentanone Dropwise addition, stirring at <4°C 0–4°C 4 hours 45 Formation of ethyl 2-oxocyclopentyl acetylacetonate
Cyclization with phenylhydrazine hydrochloride Ethanol, triethylamine (pH 7), reflux Reflux (~78°C) Several hours Not specified Formation of pyrazole ring and fusion
Lewis acid-catalyzed cyclization (alternative) 2-substituted-3-aminopyrrole-4-carbonitrile, cyclopentanone, AlCl3 Reflux in 1,2-dichloroethane 8–10 hours 75–87 (related compounds) Friedländer-type cyclization, microwave-assisted possible

4 Research Findings and Notes

  • The key to successful synthesis lies in controlling the reaction temperature and pH during the condensation and cyclization steps to favor the formation of the fused pyrazole ring without side reactions.

  • The use of triethylamine to neutralize phenylhydrazine hydrochloride ensures the free base form of phenylhydrazine is available to react efficiently.

  • The intermediate ethyl 2-oxocyclopentyl acetylacetonate is sensitive to temperature; maintaining low temperature during its formation improves yield and purity.

  • Microwave-assisted synthesis can significantly reduce reaction time and improve yield for similar fused heterocyclic systems, suggesting potential applicability for this compound's synthesis.

  • Spectroscopic characterization (NMR, IR, MS) confirms the structure, with characteristic signals for the ethyl group (quartet and triplet in ^1H-NMR), phenyl protons, and pyrazole NH.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Ethyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, substituted pyrazoles are formed by reacting hydrazine derivatives with cyclopentanone precursors under acidic or basic conditions. Optimization involves varying catalysts (e.g., acetic acid vs. sulfuric acid), solvents (e.g., ethanol, THF), and temperature (80–120°C). Monitoring reaction progress via TLC or HPLC ensures intermediate stability. Post-synthesis purification via column chromatography or recrystallization improves yield .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns protons and carbons in the bicyclic system. For example, ethyl group protons appear as a triplet (~1.2–1.4 ppm), while aromatic protons show splitting patterns (e.g., 7.15–7.56 ppm for phenyl groups) .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹ for pyrazole rings) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact with skin, as related tetrahydrocyclopenta[c]pyrazole derivatives may cause respiratory or dermal irritation. Store in airtight containers at 2–8°C, away from oxidizers. Refer to SDS guidelines for spill management and disposal .

Advanced Research Questions

Q. How can computational models (e.g., DFT) predict the compound's reactivity in novel synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculates electron density distributions, identifying reactive sites (e.g., nucleophilic N-atoms in the pyrazole ring). For instance, Fukui indices highlight regions prone to electrophilic attack. Molecular docking simulations can predict binding affinities for biological targets, guiding functionalization strategies (e.g., adding substituents to enhance anti-cancer activity) .

Q. What strategies address contradictions in biological activity data across different studies (e.g., anti-cancer vs. antioxidant effects)?

  • Methodological Answer :

  • Assay Standardization : Use consistent cell lines (e.g., melanoma A375 vs. non-cancerous HaCaT) and antioxidant assays (DPPH vs. ABTS).
  • Dose-Response Analysis : Compare IC₅₀ values under varying concentrations (e.g., 10–100 µM).
  • Metabolic Stability Tests : Evaluate compound degradation in serum to confirm activity persistence .

Q. How is X-ray crystallography applied to determine the compound's conformation, and what challenges arise from its bicyclic structure?

  • Methodological Answer : Single-crystal X-ray diffraction (employing SHELXL for refinement) resolves bond lengths and angles. Challenges include:

  • Disorder in the Cyclopentane Ring : Partial occupancy due to ring puckering requires constrained refinement.
  • Twinned Crystals : Use Hooft parameter or twin-law matrices for data correction .

Q. What are the limitations of current synthetic methods for introducing substituents on the cyclopentane ring, and how can they be overcome?

  • Methodological Answer : Steric hindrance from the fused ring system limits electrophilic substitution. Solutions include:

  • Directed C-H Activation : Use palladium catalysts (e.g., Pd(OAc)₂) with directing groups (e.g., pyrazole N-atoms).
  • Ring-Opening/Reclosure Strategies : Introduce substituents via intermediates (e.g., dihydro derivatives) before re-annulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Ethyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Reactant of Route 2
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1-Ethyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

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